3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one

Lipophilicity CNS drug discovery Blood-brain barrier penetration

3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one (CAS 1144432-67-6; molecular formula C₂₅H₃₀N₄O₃; molecular weight 434.54 g/mol) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by an N-3-linked 6-oxohexyl spacer terminating in a 4-(4-methoxyphenyl)piperazine amide fragment. The compound is catalogued as a screening compound (ChemDiv ID IB06-7955), supplied at milligram scale with an achiral stereochemistry, a calculated logP of 2.52, a logD of 2.52, a polar surface area (PSA) of 89.73 Ų, and six hydrogen bond acceptors.

Molecular Formula C25H30N4O3
Molecular Weight 434.5 g/mol
Cat. No. B12157438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one
Molecular FormulaC25H30N4O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C25H30N4O3/c1-32-21-12-10-20(11-13-21)27-15-17-28(18-16-27)24(30)9-3-2-6-14-29-19-26-23-8-5-4-7-22(23)25(29)31/h4-5,7-8,10-13,19H,2-3,6,9,14-18H2,1H3
InChIKeyQTQLCZLGSCDXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one: Physicochemical Identity and Class Positioning for Screening-Compound Procurement


3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one (CAS 1144432-67-6; molecular formula C₂₅H₃₀N₄O₃; molecular weight 434.54 g/mol) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, characterized by an N-3-linked 6-oxohexyl spacer terminating in a 4-(4-methoxyphenyl)piperazine amide fragment . The compound is catalogued as a screening compound (ChemDiv ID IB06-7955), supplied at milligram scale with an achiral stereochemistry, a calculated logP of 2.52, a logD of 2.52, a polar surface area (PSA) of 89.73 Ų, and six hydrogen bond acceptors . The quinazolin-4(3H)-one core and arylpiperazine moiety place this compound within a well-studied pharmacophore space associated with serotonin receptor (5-HT₁A, 5-HT₂A) and α₁-adrenoreceptor (α₁-AR) modulation [1][2]. However, no published biological activity data specific to this compound were identified at the time of writing; all differentiation evidence presented herein derives from comparative physicochemical profiling and class-level structure–activity relationship (SAR) inferences.

Why In-Class Quinazolinone-Arylpiperazine Compounds Cannot Be Considered Interchangeable: Structural Determinants of Receptor Selectivity for 3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one


Within the quinazolinone-arylpiperazine class, even single-atom or positional modifications on the terminal aryl ring, the piperazine N-4 substituent, or the alkyl linker length produce dramatic shifts in receptor affinity and selectivity profiles [1][2]. Published SAR studies demonstrate that replacing a 3-chlorophenyl group with a 4-fluorophenyl or altering the linker from a butyl to a propyl chain can reverse functional activity from antagonism to agonism at 5-HT₁A receptors and ablate 5-HT₂A affinity entirely [1]. Similarly, in the α₁-AR antagonist series, the nature and position of the aryl substituent on the piperazine ring directly govern in vivo hypotensive potency in normotensive animal models [2]. The target compound's unique combination—a 4-methoxyphenyl (not 3-methoxy, not 4-chloro, not unsubstituted phenyl) coupled to a six-carbon oxohexyl linker (rather than the more common two- to four-carbon chains)—maps to a region of pharmacophore space that is structurally distinct from the most thoroughly characterized analogs, making blind substitution scientifically unsound [3].

Measurable Differentiation: Physicochemical and Structural Evidence for Prioritizing 3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one Over Its Closest Analogs


logP Differentiation: 4-Methoxyphenyl vs. 4-Chlorophenyl Analog — Lipophilicity Tuning for CNS Exposure Optimization

The 4-methoxyphenyl compound exhibits a calculated logP of 2.52, which is 0.61 log units lower than the 4-chlorophenyl analog (logP = 3.13) . This difference corresponds to approximately a 4-fold lower octanol-water partition coefficient, placing the 4-methoxy derivative within the more favorable lipophilicity range (logP 2–3) associated with oral CNS drug candidates, whereas the 4-chloro analog ventures into a higher logP range associated with increased risk of metabolic liability, plasma protein binding, and promiscuous off-target pharmacology [1]. Lower logP also correlates with improved aqueous solubility: the target compound has a logSw of −3.81 versus −4.25 for the 4-chloro analog, translating to an approximately 2.7-fold higher predicted water solubility .

Lipophilicity CNS drug discovery Blood-brain barrier penetration Physicochemical property optimization

Polar Surface Area Differentiation: 4-Methoxyphenyl (89.73 Ų) vs. 4-Chlorophenyl (74.63 Ų) — Enhanced Hydrogen-Bonding Capacity for Target Engagement

The target compound's PSA of 89.73 Ų exceeds that of the 4-chlorophenyl analog (74.63 Ų) by 15.10 Ų and that of the unsubstituted phenyl analog (~56 Ų) by approximately 34 Ų . This increase arises directly from the methoxy oxygen contributing an additional hydrogen bond acceptor site (6 total acceptors vs. 5 for the 4-chloro analog and 6 for the phenyl analog). The PSA value of 89.73 Ų remains below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration, while the additional polarity provides a distinct hydrogen-bonding interaction opportunity at receptor binding sites. In the arylpiperazine pharmacophore, an amide oxygen or additional electronegative atom in the terminal aryl region has been shown to serve as a critical third interaction point governing 5-HT₁A versus 5-HT₂A selectivity [1].

Polar surface area Hydrogen bonding Drug-receptor interaction CNS MPO scoring

Linker-Length Differentiation: Six-Carbon 6-Oxohexyl Chain vs. Two- to Four-Carbon Linkers in Pharmacologically Characterized Analogs

The target compound incorporates a 6-oxohexyl spacer (six methylene units plus a carbonyl) connecting the quinazolin-4(3H)-one N-3 position to the piperazine amide. This is substantially longer than the propyl (three-carbon) and butyl (four-carbon) linkers used in the systematically characterized arylpiperazine-quinazolidin-4-one series of Zajdel et al. (2001) and Bojarski et al. (2002), where SAR studies focused exclusively on n-propyl and n-butyl chain lengths and demonstrated that linker length critically modulates 5-HT₁A/5-HT₂A affinity and intrinsic activity [1][2]. The well-studied clinical candidate ACH-000029 employs an even shorter ethyl (two-carbon) linker [3]. Extending the spacer to six carbons alters the conformational flexibility and the spatial relationship between the quinazolinone core and the arylpiperazine pharmacophore, which in silico docking studies in the α₁-AR series indicate can reposition the terminal aryl group within the receptor binding pocket and modify subtype selectivity [4].

Linker length Structure-activity relationship Arylpiperazine pharmacophore Serotonin receptor ligands

Methoxy Positional Isomer Differentiation: 4-Methoxyphenyl (para) vs. 3-Methoxyphenyl (meta) — Same Molecular Formula, Distinct Physicochemical and Predicted Pharmacological Profiles

The target compound bears a para-methoxy substituent on the terminal phenyl ring, distinguishing it from the commercially available meta-methoxy positional isomer (CAS 1144497-10-8), which shares the identical molecular formula (C₂₅H₃₀N₄O₃) and molecular weight (434.5 g/mol) [1]. In the broader arylpiperazine literature, the position of the methoxy group on the phenyl ring is a well-established determinant of receptor subtype selectivity: the clinical-stage anxiolytic ACH-000029, which features an ortho-methoxy group, achieves its dual 5-HT₁A partial agonism/5-HT₂A antagonism profile in part through the ortho substitution pattern, and para-substituted analogs in the same patent family exhibit distinct receptor binding profiles [2][3]. Although no direct head-to-head binding data exist for the para- versus meta-methoxy isomers of the 6-oxohexyl-quinazolinone series, the class-level SAR precedent strongly predicts that the shift from meta to para substitution will alter electron density distribution on the terminal aryl ring and consequently modify π–π stacking or hydrogen-bonding interactions within the receptor orthosteric site [1].

Positional isomerism Methoxy substitution Arylpiperazine SAR Receptor selectivity

Procurement-Relevant Application Scenarios for 3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Serotonergic and α₁-Adrenergic Receptor Screening Panels in CNS Drug Discovery

The quinazolin-4(3H)-one core and arylpiperazine moiety place this compound directly within the pharmacophore space of known 5-HT₁A, 5-HT₂A, and α₁-AR ligands [1][2]. The 4-methoxyphenyl substitution and six-carbon linker differentiate it from the well-characterized shorter-linker analogs (propyl/butyl series and ACH-000029), offering a novel chemotype for receptor binding screens. The logP of 2.52 and PSA of 89.73 Ų are within the CNS MPO desirable range, making this compound suitable for CNS-targeted screening cascades where blood-brain barrier permeability is a consideration [3]. Procurement as a screening compound enables hit identification against serotonergic or adrenergic targets without the confounding influence of linker-length or substitution-pattern bias inherent to existing in-class tool compounds.

Physicochemical Property-Driven Lead Optimization and CNS Multiparameter Optimization (MPO) Profiling

The compound's calculated properties—logP 2.52, PSA 89.73 Ų, logSw −3.81, and six hydrogen bond acceptors—provide a differentiated profile compared to the 4-chlorophenyl analog (logP 3.13, PSA 74.63 Ų, logSw −4.25) [1][2]. This makes it a valuable reference compound for studies correlating aryl substitution electronics with ADME properties. Medicinal chemistry teams can use this compound as a scaffold-hopping starting point to explore how para-methoxy substitution affects metabolic stability, permeability, and solubility relative to halogenated or unsubstituted phenyl analogs, without the confounding variable of linker-length variation.

SAR-by-Catalog Exploration of Arylpiperazine-Quinazolinone Pharmacophore Space

For research groups employing SAR-by-catalog strategies, this compound represents a unique combination of three structural variables—4-methoxyphenyl aryl group, 6-oxohexyl linker, and unsubstituted quinazolin-4(3H)-one core—that is not represented in the published medicinal chemistry literature [1][2][3]. Procurement alongside the meta-methoxy isomer (CAS 1144497-10-8), the 4-chlorophenyl analog (IB04-6626), and the unsubstituted phenyl analog (CSID:4086936) creates a focused mini-library specifically designed to probe the contribution of terminal aryl electronics and linker length to biological activity, enabling rapid, cost-effective SAR generation without the need for custom synthesis.

Negative Control or Specificity Tool for ACH-000029 Mechanism-of-Action Studies

ACH-000029 (3-(2-(4-(2-methoxyphenyl)piperazine-1-yl)ethyl)quinazoline-4(3H)-one) is a well-characterized dual 5-HT₁A partial agonist/5-HT₂A antagonist with in vivo anxiolytic efficacy [1]. The target compound differs in three key structural features: para-methoxy (vs. ortho-methoxy), six-carbon linker (vs. two-carbon), and a 3-substituted quinazolin-4(3H)-one core (vs. a 3-substituted quinazoline-4(3H)-one). These accumulated structural differences make it an ideal negative control or selectivity probe in experiments designed to test whether the pharmacological effects of ACH-000029 are specific to its ortho-methoxy/short-linker pharmacophore or generalizable to the broader arylpiperazine-quinazolinone class.

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